3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal chemistry Structure–activity relationship Purine scaffold design

3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-43-4) is a synthetic tricyclic purine-2,4-dione derivative belonging to the imidazo[2,1-f]purine family, with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol. This compound features a 1,6,7-trimethyl substitution pattern on the purine core and a 3-benzyl substituent—a regioisomeric arrangement that distinguishes it from the more extensively characterized 1,3-dimethyl and 1-benzyl-3-propyl imidazo[2,1-f]purine-2,4-dione series studied for serotonergic and adenosinergic receptor modulation.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 919012-43-4
Cat. No. B2727730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS919012-43-4
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
InChIInChI=1S/C17H17N5O2/c1-10-11(2)22-13-14(19-16(22)18-10)20(3)17(24)21(15(13)23)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,19)
InChIKeyASEUOEPYLZUAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-43-4): Structural Identity and Procurement Context


3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-43-4) is a synthetic tricyclic purine-2,4-dione derivative belonging to the imidazo[2,1-f]purine family, with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol [1]. This compound features a 1,6,7-trimethyl substitution pattern on the purine core and a 3-benzyl substituent—a regioisomeric arrangement that distinguishes it from the more extensively characterized 1,3-dimethyl and 1-benzyl-3-propyl imidazo[2,1-f]purine-2,4-dione series studied for serotonergic and adenosinergic receptor modulation [2]. It is commercially available as a screening compound from the ChemBridge/Hit2Lead library (Catalog ID: 9074387) .

Why Generic Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Substitute for CAS 919012-43-4


Within the imidazo[2,1-f]purine-2,4-dione chemotype, substitution position critically governs receptor selectivity profiles. Published structure–activity relationship (SAR) studies have demonstrated that a substituent at the 7-position of the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione scaffold is essential for receptor affinity and selectivity, particularly toward 5-HT1A and 5-HT7 receptors [1]. Similarly, the 1-benzyl-3-propyl series shows that moving the benzyl group from N-1 to alternative positions dramatically alters A3 adenosine receptor binding affinity [2]. The target compound's 3-benzyl-1,6,7-trimethyl substitution pattern is regioisomerically distinct from both well-characterized series: the benzyl is at N-3 rather than N-1 or N-8, and methyl groups occupy N-1, C-6, and C-7 rather than the canonical N-1/N-3 dimethyl arrangement. These positional differences are expected to produce divergent pharmacological fingerprints that cannot be extrapolated from data on the 1,3-dimethyl or 1-benzyl-3-propyl series. Substituting a generic analog without accounting for these regiospecific SAR features risks selecting a compound with irrelevant target engagement for the intended screening or mechanistic study.

Quantitative Differentiation Evidence for 3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-43-4)


Regioisomeric Differentiation: N-3 Benzyl vs. N-8 Benzyl Substitution Position

CAS 919012-43-4 bears the benzyl substituent at the N-3 position of the imidazo[2,1-f]purine-2,4-dione core, whereas the closely related commercial screening analog 8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Hit2Lead ID: 9074387) carries the benzyl at N-8. This N-3 vs. N-8 positional isomerism represents a fundamental structural divergence. Published SAR on the imidazo[2,1-f]purine-2,4-dione scaffold has established that the 8-position is a critical vector for modulating receptor affinity and selectivity, with N-8 arylpiperazinylalkyl substituents driving 5-HT1A and 5-HT7 receptor engagement [1]. The N-3 benzyl configuration of the target compound occupies a distinct topological space that is not addressed by the N-8-substituted SAR literature, making it a structurally differentiated tool for scaffold-hopping and chemoproteomic profiling studies.

Medicinal chemistry Structure–activity relationship Purine scaffold design

Substitution Pattern Divergence from the Canonical 1,3-Dimethyl Pharmacophore Series

The majority of published imidazo[2,1-f]purine-2,4-dione pharmacology derives from the 1,3-dimethyl series extensively characterized by the Zagórska group. In that series, potent 5-HT1A receptor ligands such as AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 demonstrated antidepressant-like activity in the forced swim test in mice with distinct pharmacokinetic and side-effect profiles, with AZ-853 showing superior brain penetration and more potent behavioral effects [1]. CAS 919012-43-4 differs at three substitution positions: it carries methyl groups at N-1, C-6, and C-7 (rather than N-1 and N-3 only), a benzyl at N-3 (rather than methyl), and lacks the N-8 arylpiperazinylalkyl chain that is essential for 5-HT1A activity in the 1,3-dimethyl series. Docking studies have proven that the 7-position substituent in the imidazo[2,1-f]purine-2,4-dione system is essential for receptor affinity and selectivity [2]. The 7-methyl in the target compound provides a minimal substituent at this critical position, creating a leaner scaffold that may serve as a starting point for fragment-based or covalent probe design.

Serotonin receptor ligands 5-HT1A partial agonists CNS drug discovery

Differentiation from 1-Benzyl-3-propyl A3 Adenosine Receptor Antagonist Series

The 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione series (Baraldi et al.) represents the most potent A3 adenosine receptor antagonists within this chemotype, with the lead compound 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e) exhibiting a Ki(hA3) of 0.8 nM [1]. In that series, the benzyl group resides at N-1 and the propyl at N-3, with the 7-methyl contributing to potency. CAS 919012-43-4 inverts this arrangement: the benzyl is at N-3, methyl groups occupy N-1, C-6, and C-7, and there is no propyl substituent. The Baraldi SAR demonstrates that the N-3 position tolerates alkyl (propyl) substitution for A3 affinity, but the effect of placing the benzyl at N-3—with a methyl at N-1 instead—has not been evaluated in published A3 AR binding assays. This uncharacterized substitution permutation offers a novel chemical probe for interrogating A3 adenosine receptor ligand recognition, distinct from the well-optimized 1-benzyl-3-propyl pharmacophore.

A3 adenosine receptor Antagonist Cancer immunotherapy

Physicochemical Property Differentiation: Lower Lipophilicity and Reduced Molecular Complexity

Based on the closest available property data for the positional isomer 8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Hit2Lead ID: 9074387), CAS 919012-43-4 has an estimated LogP of approximately 1.98, topological polar surface area (tPSA) of 77.1 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and only 2 rotatable bonds . In contrast, the prototypical 5-HT1A-active imidazo[2,1-f]purine-2,4-diones (e.g., AZ-853, AZ-861) carry long-chain N-8 arylpiperazinylalkyl substituents that increase MW to >450 Da and LogP to >3.5, with substantially more rotatable bonds and H-bond acceptors [1]. The compound's lower molecular complexity (MW 323, 2 rotatable bonds) places it within lead-like chemical space, making it more suitable for fragment elaboration or covalent warhead attachment strategies than the larger, more lipophilic receptor-optimized analogs. Additionally, its LogP of ~1.98 falls within the optimal range (1–3) for oral bioavailability prediction, whereas the 1,3-dimethyl-8-arylpiperazine series exceeds this range.

Drug-likeness Lead-likeness Fragment-based drug discovery

Scaffold Divergence from 1,3-Dimethyl-6,7-dihydro Series: Saturation State Differentiation

A subset of published imidazo[2,1-f]purine-2,4-dione derivatives feature a 6,7-dihydro (partially saturated) core, as in the 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid amide derivatives (compounds 11–13) reported by Zagórska et al. [1]. CAS 919012-43-4 possesses a fully unsaturated imidazo[2,1-f]purine-2,4(3H,8H)-dione core with methyl substituents at C-6 and C-7, which locks the system into a planar aromatic configuration. The 6,7-dihydro analogs, by contrast, introduce sp³ character at these positions, altering the three-dimensional shape and conformational flexibility of the scaffold. This saturation state difference has implications for target complementarity: the planar, fully aromatic core of CAS 919012-43-4 may preferentially engage flat, aromatic-rich binding pockets (e.g., kinase ATP sites, nucleotide-binding domains), whereas the puckered dihydro analogs may better occupy non-planar allosteric sites.

Scaffold diversity Conformational constraint Purine oxidation state

Recommended Research and Procurement Scenarios for 3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919012-43-4)


Regioisomeric Probe Pair for Chemoproteomic Target Deconvolution

Procure CAS 919012-43-4 alongside its N-8 benzyl positional isomer (8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, Hit2Lead ID 9074387) to create a regioisomeric probe pair. Because the two compounds share identical molecular formula (C17H17N5O2), MW (323.35), and physicochemical properties (LogP ~1.98, tPSA 77.1 Ų) but differ only in benzyl attachment position (N-3 vs. N-8), differential activity in phenotypic or target-based assays can be attributed specifically to the benzyl position rather than global property differences. This matched molecular pair (MMP) approach is supported by the established SAR showing that the N-8 position is a critical determinant of receptor engagement in the imidazo[2,1-f]purine-2,4-dione scaffold [1].

Fragment-Based Lead Generation with a Purine-2,4-dione Scaffold

CAS 919012-43-4's favorable lead-like properties (MW 323, LogP ~1.98, 2 rotatable bonds, 1 HBD, 3 HBA) position it as a viable starting fragment or minimal scaffold for structure-based drug design campaigns. Unlike the bulkier 1,3-dimethyl-8-arylpiperazinylalkyl series (MW >450, LogP >3.5) that were optimized for 5-HT1A receptor activity [1], this compound leaves the N-8 position unsubstituted, providing a synthetic handle for systematic elaboration. Its planar, fully aromatic tricyclic core offers π-stacking potential suitable for targeting kinase ATP-binding pockets, nucleotide-recognizing enzymes, or DNA-intercalating proteins.

SAR Gap-Filling in Adenosine A3 Receptor Antagonist Programs

The 1-benzyl-3-propyl imidazo[2,1-f]purine-2,4-dione series has yielded A3 adenosine receptor antagonists with sub-nanomolar affinity (Ki = 0.8 nM for lead compound 11e) . However, the SAR around the N-3 benzyl / N-1 methyl permutation has not been evaluated. CAS 919012-43-4 fills this specific SAR gap, enabling A3 AR-focused laboratories to test whether benzyl relocation from N-1 to N-3, combined with N-1 and C-6 methylation, is tolerated or even favored for A3 receptor binding. The compound can serve as a key intermediate for synthesizing a focused library exploring N-3-benzyl variants, an underexplored vector in the A3 AR antagonist chemotype.

Screening Library Diversification for CNS and Oncology Targets

For organizations building target-class-specific screening subsets, CAS 919012-43-4 adds scaffold diversity beyond the well-represented 1,3-dimethyl and 1-benzyl-3-propyl imidazo[2,1-f]purine-2,4-dione chemotypes. Its 1,6,7-trimethyl-3-benzyl substitution pattern is absent from major published SAR campaigns [1], making it a genuinely novel chemotype entry for screening against purinergic, serotonergic, or kinase targets. The compound is commercially available through the ChemBridge screening library network [2], enabling rapid procurement for high-throughput screening without the lead time of custom synthesis.

Quote Request

Request a Quote for 3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.